molecular formula C14H10N2O5 B12560838 2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid CAS No. 188771-76-8

2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid

Cat. No.: B12560838
CAS No.: 188771-76-8
M. Wt: 286.24 g/mol
InChI Key: ZHQVYBYGNKXBNJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid (CAS: 1261973-75-4) is a Schiff base derivative of salicylic acid. Its structure features a hydroxy group at position 2, a 4-nitrophenyl-substituted methylideneamino group at position 5, and an E-configuration around the imine double bond (C=N). Its molecular formula is C₁₄H₁₀N₂O₅, with a molecular weight of 286.24 g/mol.

Properties

CAS No.

188771-76-8

Molecular Formula

C14H10N2O5

Molecular Weight

286.24 g/mol

IUPAC Name

2-hydroxy-5-[(4-nitrophenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C14H10N2O5/c17-13-6-3-10(7-12(13)14(18)19)15-8-9-1-4-11(5-2-9)16(20)21/h1-8,17H,(H,18,19)

InChI Key

ZHQVYBYGNKXBNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reactants : p-Aminophenol or its sodium/potassium salt, carbon dioxide.
  • Catalysts : NaCl, KCl, or Na₂SO₄ (1:1–1:15 molar ratio relative to p-aminophenol).
  • Base : Sodium carbonate or potassium hydroxide (1:1–1:3 molar ratio).
  • Pressure : 1.0–3.0 MPa.
  • Temperature : 180–220°C.
  • Yield : 87–90% after reductive workup with sodium dithionite.

Mechanism :
$$ \text{CO}2 + \text{Ar-NH}2 \xrightarrow{\text{High pressure}} \text{Ar-NHCOO}^- \xrightarrow{\text{Hydrolysis}} \text{Ar-NH}_2\text{-COOH} $$
Post-reduction with sodium dithionite removes oxidative byproducts, enhancing purity.

Schiff Base Condensation with 4-Nitrobenzaldehyde

The target compound is synthesized via acid-catalyzed condensation of 2-hydroxy-5-aminobenzoic acid and 4-nitrobenzaldehyde. Multiple studies confirm this approach:

General Protocol

  • Molar Ratio : 1:1 (amine:aldehyde).
  • Solvent : Ethanol or methanol.
  • Catalyst : Glacial acetic acid (2–5 drops).
  • Reaction Time : 15 minutes to 12 hours.
  • Temperature : 60–80°C (reflux).
  • Workup : Precipitation in ice-water, filtration, and recrystallization.

Representative Procedure :

  • Dissolve 2-hydroxy-5-aminobenzoic acid (10 mmol) and 4-nitrobenzaldehyde (10 mmol) in 200 mL ethanol.
  • Add glacial acetic acid (0.5 mL) and reflux for 3–6 hours.
  • Cool to room temperature, pour into ice-water, and filter.
  • Recrystallize from hot methanol to obtain yellow crystals (Yield: 75–85%).

Optimization of Reaction Parameters

Table 1: Comparative Analysis of Condensation Methods

Parameter Method A Method B Method C
Solvent Ethanol Methanol Ethanol
Catalyst Acetic acid None Acetic acid
Temperature 60°C Reflux (78°C) Reflux (78°C)
Time 15 minutes 10–12 hours 6 hours
Yield 80% 75% 85%

Key Findings :

  • Solvent Choice : Ethanol yields faster reactions due to higher dielectric constant.
  • Catalyst : Acetic acid accelerates imine formation by protonating the carbonyl group.
  • Time-Temperature Trade-off : Longer reflux (12 hours) compensates for lower temperatures.

Purification and Characterization

Purification Techniques

  • Recrystallization : Methanol or ethanol-water mixtures remove unreacted aldehyde.
  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane) for analytical-grade purity.

Characterization Data

  • FT-IR : ν(C=N) at 1620–1630 cm⁻¹; ν(COOH) at 2500–3300 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 8.88 (s, 1H, HC=N), 10.23 (s, 1H, COOH), 6.88–8.40 (m, Ar-H).
  • Mass Spectrometry : m/z 286.24 [M+H]⁺.

Challenges and Solutions

Common Issues

  • Byproduct Formation : Oxidative degradation of the amine precursor.
    • Solution : Use inert atmosphere (N₂/Ar) during reflux.
  • Low Yield : Incomplete Schiff base formation.
    • Solution : Increase catalyst concentration (up to 5% acetic acid).

Industrial-Scale Adaptations

A patent (CN104744273A) describes a high-pressure batch reactor system for scalable synthesis:

  • Pressure : 0.1–1.0 MPa.
  • Catalyst : Calcium carbonate or sodium hydroxide.
  • Throughput : 50–100 kg/batch with 82–90% yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research has demonstrated that derivatives of 2-hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The incorporation of the nitrophenyl group enhances their efficacy against resistant strains of pathogens .

1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. A study highlighted that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings suggest that the compound may serve as a lead structure for designing new anticancer drugs .

1.3 Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in several studies. The compound is believed to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This application is particularly relevant in the context of chronic inflammatory conditions such as arthritis .

Environmental Applications

2.1 Photodegradation Studies
The photochemical behavior of this compound has been studied to understand its stability and degradation under UV light exposure. Research indicates that this compound can undergo photodegradation, leading to the formation of less toxic byproducts, which is crucial for assessing its environmental impact when used in industrial applications .

2.2 Water Treatment
Due to its ability to interact with various pollutants, this compound has potential applications in water treatment processes. Its derivatives can be utilized as adsorbents for removing heavy metals and organic contaminants from wastewater, contributing to environmental remediation efforts .

Materials Science Applications

3.1 Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a precursor for synthesizing functional materials such as polymers and nanocomposites. These materials exhibit enhanced mechanical and thermal properties, making them suitable for various industrial applications .

3.2 Dye Sensitization in Solar Cells
Research has identified the potential use of this compound in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently makes it a candidate for enhancing the photovoltaic efficiency of solar cells, thus contributing to renewable energy technologies .

Case Studies

Study Application Findings
Study on Antimicrobial Activity AntimicrobialShowed significant inhibition against resistant bacterial strains.
Investigation into Anticancer Properties AnticancerInduced apoptosis in cancer cell lines through oxidative stress mechanisms.
Photodegradation Research EnvironmentalDemonstrated effective degradation under UV light, forming less toxic byproducts.
Water Treatment Application Environmental RemediationEffective in adsorbing heavy metals from wastewater samples.
Synthesis for Solar Cells Renewable EnergyEnhanced light absorption leading to improved photovoltaic performance.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo-Linked Derivatives

2-Hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic Acid
  • Structure : Replaces the Schiff base with an azo (-N=N- group) linker.
  • Properties : Exhibits syn/anti conformational flexibility in crystal structures, as shown by X-ray diffraction (syn conformation in free acid, anti in salts) .
  • Applications : Used as a dye (Mordant Orange 1) and in coordination chemistry due to its chelating ability .
  • Key Differences :

    Property Schiff Base Derivative (Target) Azo Derivative
    Linker Type C=N (Schiff base) N=N (azo)
    Conformational Flexibility Rigid due to C=N bond Flexible
    Electron Density Localized on C=N Delocalized via azo group
    Biological Activity Antimicrobial (hypothesized) Chelation-based applications

Sulfonamido Derivatives

2-Hydroxy-5-(4-nitrophenylsulfonamido)benzoic Acid
  • Structure : Contains a sulfonamido (-SO₂-NH-) bridge instead of the Schiff base.
  • Biological Activity : Demonstrates high binding affinity (-9.2 kcal/mol) to Topoisomerase II (PDB: 5GWK) in docking studies using AutoDock Vina, outperforming other sulfonamides in antimicrobial assays .
  • Key Differences: The sulfonamido group enhances hydrogen-bonding capacity, improving target binding.

Quinazolinone/Imidazole Hybrids

2-Hydroxy-5-(6-iodo-2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)benzoic Acid
  • Structure: Integrates a quinazolinone heterocycle instead of the nitroaryl Schiff base.
  • Applications: Explored for antitumor and anti-inflammatory activity due to quinazolinone’s DNA-intercalating properties .
  • Comparison: The quinazolinone moiety introduces planar aromaticity, enhancing DNA binding. The Schiff base derivative lacks this planar structure but offers tunable electronic effects via the nitro group .

Amino Acid/Peptide Conjugates

2-Hydroxy-5-[2-(4-nitrophenyl)ethylamino]benzoic Acid
  • Structure: Substitutes the Schiff base with an ethylamino linker.
  • Synthesis: Prepared via nucleophilic substitution between 5-aminosalicylic acid and 4-nitrophenylethyl bromide (50% yield, m.p. 234–236°C) .
  • Comparison: The ethylamino group increases hydrophilicity, improving solubility. The Schiff base derivative’s imine bond may confer pH-sensitive degradation, useful in prodrug design .

Research Findings and Data Tables

Table 1: Physical and Structural Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key Functional Groups
Target Schiff Base 286.24 Not reported Low C=N, -NO₂, -COOH
Azo Derivative 287.23 >250 Insoluble N=N, -NO₂, -COOH
Sulfonamido Derivative 322.28 210–212 Moderate SO₂-NH, -NO₂, -COOH
Quinazolinone Hybrid 396.18 240–242 Low Quinazolinone, -COOH

Biological Activity

2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid, also known as 2-hydroxy-5-nitrophenylmethylideneaminobenzoic acid, is an organic compound notable for its diverse biological activities. This compound features a unique structure that includes a hydroxyl group, a nitrophenyl group, and an imine linkage, contributing to its reactivity and interactions with biological systems. Its molecular formula is C15_{15}H12_{12}N2_{2}O4_{4}, with a molecular weight of approximately 286.24 g/mol.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with an amine derivative in the presence of a suitable solvent such as ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion and crystallization of the product upon cooling.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated its efficacy against various bacterial strains. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antioxidant Properties : The presence of the hydroxyl group contributes to its ability to scavenge free radicals, thereby exhibiting potential antioxidant activity. This property is critical in mitigating oxidative stress-related cellular damage .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the nitrophenyl group enhances interactions with cellular targets, potentially modulating enzyme activity or receptor binding.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial activity of this compound against multiple pathogens. The results indicated zones of inhibition ranging from 12 mm to 24 mm depending on the bacterial strain tested .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity assays were conducted using MTT assays on human cell lines, demonstrating low cytotoxicity at therapeutic concentrations while effectively inhibiting microbial growth .
  • Antioxidant Activity :
    • The compound was tested for its ability to reduce oxidative stress markers in cellular models, showing a significant reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Hydroxy-5-{(E)-[(4-aminophenyl)methylidene]amino}benzoic acidContains an amino group instead of a nitro groupPotentially different biological activity due to amino substitution
2-Hydroxy-5-{(E)-[(4-methoxyphenyl)methylidene]amino}benzoic acidContains a methoxy group instead of a nitro groupAlters electronic properties and reactivity
2-Hydroxy-4-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}benzoic acidSimilar structure but varies in position of functional groupsDifferent reactivity patterns due to positional isomerism

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